molecular formula C30H32N2O2 B10929740 (16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one

(16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one

Cat. No.: B10929740
M. Wt: 452.6 g/mol
InChI Key: IFMNPHXKQINIIN-RCCKNPSSSA-N
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Description

3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a cyclopenta[a]phenanthrene core. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclopenta[a]phenanthrene core. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Cyclopenta[a]phenanthrene Core: This involves a series of cyclization reactions, often starting from a suitable aromatic precursor.

    Coupling of the Pyrazole and Cyclopenta[a]phenanthrene Units: This step typically involves a condensation reaction, where the pyrazole ring is attached to the cyclopenta[a]phenanthrene core through a methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific combination of the pyrazole ring and the cyclopenta[a]phenanthrene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

(16E)-3-methoxy-13-methyl-16-[(1-methyl-5-phenylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C30H32N2O2/c1-30-14-13-25-24-12-10-23(34-3)16-20(24)9-11-26(25)27(30)17-21(29(30)33)15-22-18-28(32(2)31-22)19-7-5-4-6-8-19/h4-8,10,12,15-16,18,25-27H,9,11,13-14,17H2,1-3H3/b21-15+

InChI Key

IFMNPHXKQINIIN-RCCKNPSSSA-N

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=NN(C(=C4)C5=CC=CC=C5)C)/C2=O)CCC6=C3C=CC(=C6)OC

Canonical SMILES

CC12CCC3C(C1CC(=CC4=NN(C(=C4)C5=CC=CC=C5)C)C2=O)CCC6=C3C=CC(=C6)OC

Origin of Product

United States

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